molecular formula C18H11BrClF3N4O2S2 B2610169 2-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-37-5

2-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2610169
M. Wt: 551.78
InChI Key: TYHOTLMCCPTAQC-UHFFFAOYSA-N
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Description

2-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H11BrClF3N4O2S2 and its molecular weight is 551.78. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antioxidant Applications

  • Synthesis for Antitumor and Antioxidant Agents :
    • Compounds with 1,3,4-thiadiazole structures, including benzamide derivatives, have been synthesized for potential use as antitumor and antioxidant agents. This includes the synthesis of fused and binary 1,3,4-thiadiazoles, exploring their antitumor properties (Hamama et al., 2013).

Photodynamic Therapy Applications

  • Applications in Photodynamic Therapy :
    • The zinc phthalocyanine derivatives, linked with 1,3,4-thiadiazole benzamide structures, demonstrate promising properties for photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties make them suitable for Type II PDT, particularly in cancer treatment (Pişkin et al., 2020).

Anticancer Properties

  • Anticancer Activity and Drug-Like Behavior :
    • Schiff’s bases containing thiadiazole scaffold and benzamide groups have shown promising in vitro anticancer activity against a variety of human cancer cell lines. These compounds also exhibit good oral drug-like behavior, indicating their potential as effective anticancer agents (Tiwari et al., 2017).

Nematocidal Activity

  • Nematocidal Activity :
    • Novel 1,2,4-oxadiazole derivatives with 1,3,4-thiadiazole amide moiety have been synthesized, showing significant nematocidal activity. This suggests their potential use in agricultural pest control, especially against Bursaphelenchus xylophilus (Liu et al., 2022).

Fluorescence Characteristics

  • Fluorescence Characteristics for Imaging and Sensing :
    • N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes show remarkable photophysical properties, including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects. These features are beneficial for imaging and sensing applications (Zhang et al., 2017).

Safety And Hazards

The safety and hazards of a specific compound depend on its exact structure and properties. Therefore, without specific information on “2-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide”, it’s difficult to provide accurate information. Generally, safety data sheets (SDS) provide information about the hazards of a chemical product and how to handle it safely.


Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic1. It is expected that many novel applications of TFMP will be discovered in the future1.


Please note that this is a general analysis based on the structural components of the compound you mentioned. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed.


properties

IUPAC Name

2-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClF3N4O2S2/c19-11-4-2-1-3-10(11)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-7-9(18(21,22)23)5-6-12(13)20/h1-7H,8H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHOTLMCCPTAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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